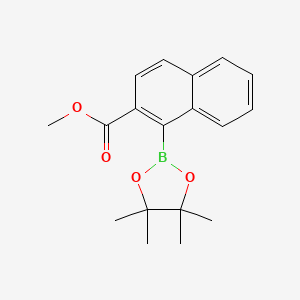

Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate

Description

Methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is a boronate ester derivative featuring a naphthalene core substituted with a methyl carboxylate group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 1. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Properties

Molecular Formula |

C18H21BO4 |

|---|---|

Molecular Weight |

312.2 g/mol |

IUPAC Name |

methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate |

InChI |

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-13-9-7-6-8-12(13)10-11-14(15)16(20)21-5/h6-11H,1-5H3 |

InChI Key |

PQMDISQBTFWYQQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Methyl naphthalene-2-carboxylate or a halogenated derivative such as methyl 2-bromonaphthalene-1-carboxylate.

- Bis(pinacolato)diboron (B2pin2).

- Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Iridium complexes like [Ir(COD)(OMe)]2.

- Base: Potassium acetate (KOAc) or similar.

- Solvents: Commonly tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dioxane.

Palladium-Catalyzed Borylation

One common approach involves the palladium-catalyzed Miyaura borylation of an aryl halide precursor:

-

- Methyl 2-bromonaphthalene-1-carboxylate (1 equiv)

- Bis(pinacolato)diboron (1.2 equiv)

- Pd(dppf)Cl2 (2–5 mol%)

- Potassium acetate (3 equiv)

- Solvent: 1,4-dioxane or THF

- Temperature: 80–100 °C

- Time: 12–24 hours under inert atmosphere (argon or nitrogen)

-

- Oxidative addition of Pd(0) to aryl bromide.

- Transmetalation with B2pin2.

- Reductive elimination yielding the aryl boronate ester.

-

- High yields (typically 70–90%) of methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate.

Iridium-Catalyzed C–H Borylation

Alternatively, direct C–H borylation of methyl naphthalene-2-carboxylate can be performed using iridium catalysts:

-

- Methyl naphthalene-2-carboxylate (1 equiv)

- Bis(pinacolato)diboron (1.5 equiv)

- [Ir(COD)(OMe)]2 (1–2 mol%)

- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) ligand (2–4 mol%)

- Solvent: Cyclohexane or THF

- Temperature: 80–120 °C

- Time: 12–24 hours under inert atmosphere

-

- Iridium catalyst activates the aromatic C–H bond.

- Borylation occurs regioselectively at the 1-position adjacent to the carboxylate group.

-

- Moderate to good yields (50–80%) with high regioselectivity.

Purification and Characterization

- The crude product is typically purified by column chromatography using silica gel.

- Eluents such as ethyl acetate/hexane mixtures are used.

- Characterization includes NMR (1H, 13C, 11B), mass spectrometry, and melting point determination.

Comparative Data Table of Preparation Methods

| Method | Catalyst | Starting Material | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed Miyaura borylation | Pd(dppf)Cl2 (2-5 mol%) | Methyl 2-bromonaphthalene-1-carboxylate | 1,4-Dioxane/THF | 80–100 | 70–90 | High yield, requires aryl halide |

| Ir-catalyzed C–H borylation | [Ir(COD)(OMe)]2 + dtbpy | Methyl naphthalene-2-carboxylate | Cyclohexane/THF | 80–120 | 50–80 | Direct borylation, regioselective |

Research Results and Notes

- The palladium-catalyzed method is well-established and provides high yields and purity, suitable for scale-up synthesis.

- Iridium-catalyzed C–H borylation offers a direct route without needing halogenated precursors but may require more catalyst and longer reaction times.

- Both methods require inert atmosphere to prevent catalyst deactivation.

- Reaction monitoring by TLC or HPLC is recommended to optimize reaction time.

- Boronate ester stability under storage conditions is generally good, but moisture-sensitive handling is advised.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds.

Scientific Research Applications

Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and diagnostic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of an aryl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Substituent Position Effects : The target compound’s boronate group at C1 and ester at C2 distinguishes it from analogues like (boronate at C5) and (methyl at C1). Positional differences influence steric hindrance and electronic effects, impacting cross-coupling efficiency .

- Molecular Weight and Stability : Higher molecular weight derivatives (e.g., ) are suited for polymeric materials, whereas simpler structures (e.g., ) prioritize reactivity in small-molecule synthesis.

- Functional Group Synergy: The ester group in the target compound may enhance solubility in polar solvents compared to non-ester analogues (e.g., ), though this could reduce thermal stability .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency correlates with boronate accessibility. For example:

- The target compound’s C1 boronate may exhibit slower coupling kinetics than C2-substituted analogues (e.g., ) due to steric hindrance from the naphthalene core .

- Bis-boronates (e.g., ) enable dual functionalization but require stringent stoichiometric control to avoid side reactions .

Crystallographic and Analytical Data

- Structural analysis of similar compounds (e.g., ) reveals that naphthalene derivatives often adopt planar geometries, with boronate ester torsion angles influenced by substituents. Software like SHELX and OLEX2 are critical for resolving such structures.

- Purity and storage conditions vary: the target compound may require ambient storage, while analogues like necessitate refrigeration to prevent boronate hydrolysis .

Biological Activity

Methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is a compound of significant interest in various fields of research due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its biological activity, focusing on its applications in drug development, organic synthesis, and potential therapeutic effects.

Chemical Structure and Properties

The compound is characterized by the presence of a boron-containing dioxaborolane moiety fused with a naphthalene ring. This structural configuration enhances its reactivity and solubility in biological systems. The molecular formula is with a molecular weight of approximately 275.13 g/mol.

Biological Activity

-

Anticancer Properties

Methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing boron can inhibit the activity of heat shock protein 90 (HSP90), a chaperone protein implicated in cancer cell survival and proliferation .- Case Study : In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism involves the disruption of HSP90 function, leading to the degradation of client proteins essential for tumor growth .

-

Antimicrobial Activity

Preliminary research indicates that the compound exhibits antimicrobial properties against various bacterial strains. The boron atom's unique electronic configuration may play a role in disrupting microbial cell membranes or metabolic processes. -

Bioconjugation Applications

The compound's ability to participate in bioconjugation reactions makes it valuable in biotechnology. Its boronate ester functionality allows for selective coupling with biomolecules like proteins and nucleic acids.

Table: Summary of Biological Activities

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial for any new compound intended for therapeutic use. Methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate has been classified with certain hazards:

Q & A

(Basic) What are the optimal methods for synthesizing and purifying Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate?

Methodological Answer:

Synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronate ester moiety reacts with aryl halides under palladium catalysis. Key steps include:

- Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in a mixed solvent (THF/H₂O) at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) under inert conditions to prevent boronate ester hydrolysis. Monitor stability via TLC and ¹H NMR .

- Yield Optimization : Pre-dry reactants, exclude oxygen via degassing, and maintain stoichiometric excess of the coupling partner.

(Basic) How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for naphthalene protons (δ 7.2–8.5 ppm) and boronate ester (δ ~1.3 ppm for tetramethyl groups) .

- FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹).

- Crystallography :

(Advanced) What catalytic systems and conditions enhance its efficiency in cross-coupling reactions?

Methodological Answer:

- Ligand Effects : Bulky ligands (e.g., SPhos) improve turnover in sterically hindered couplings. For electron-deficient aryl halides, use Pd(OAc)₂ with XPhos .

- Solvent/Base : Dioxane enhances solubility for naphthalene derivatives; K₃PO₄ improves reactivity in anhydrous conditions.

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ ¹¹B NMR to track boronate consumption. Optimize temperature to balance rate and side reactions (e.g., protodeboronation).

(Advanced) How to design toxicity studies for this compound, considering conflicting data on naphthalene derivatives?

Methodological Answer:

- Exposure Routes : Follow ATSDR guidelines (inhalation, oral, dermal) using rodent models. Include dose-response (e.g., 10–100 mg/kg) and endpoints like hepatic/renal toxicity .

- In Vitro Models : Use HepG2 cells for hepatotoxicity screening (MTT assay, ROS measurement). Validate with primary hepatocytes .

- Risk of Bias Mitigation : Use Table C-7 ( ) to randomize dosing, blind assessments, and report all outcomes. Address confounders via covariates in statistical models.

(Advanced) How to resolve contradictions in environmental persistence vs. reactivity data?

Methodological Answer:

- Degradation Studies :

- Partitioning : Use OECD 121 shake-flask method to measure log Kow. Correlate with sediment adsorption (e.g., OECD 106) .

(Advanced) What methodologies identify its effects on gene expression in toxicogenomics?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on exposed tissues (e.g., liver). Use DESeq2 for differential expression analysis. Focus on pathways like CYP450 metabolism or oxidative stress .

- qPCR Validation : Design primers for targets (e.g., CYP1A1, Nrf2). Normalize to housekeeping genes (GAPDH, ACTB) .

- Epigenetics : ChIP-seq for histone modifications (H3K27ac) at promoter regions of dysregulated genes.

(Basic) What precautions are critical during purification due to boronate ester sensitivity?

Methodological Answer:

- Inert Atmosphere : Use Schlenk lines or gloveboxes during chromatography to prevent hydrolysis.

- Stabilizers : Add 1% triethylamine to eluents to scavenge protons.

- Storage : Keep at –20°C under argon. Confirm stability via periodic ¹H NMR (monitor for loss of tetramethyl peaks) .

(Advanced) How to model its reactivity using computational chemistry?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to predict nucleophilic/electrophilic sites on the naphthalene ring .

- Docking Studies : Simulate interactions with CYP enzymes (e.g., CYP2E1) using AutoDock Vina. Validate with MD simulations (NAMD, GROMACS) .

Tables for Key Data

Table 1. Toxicity Study Endpoints (Adapted from )

| Health Outcome | In Vivo Metrics | In Vitro Metrics |

|---|---|---|

| Hepatic Effects | ALT/AST levels, histology | LDH leakage, ROS levels |

| Renal Effects | BUN, creatinine | Cell viability (NRK-52E) |

| Hematological Effects | RBC/WBC counts | Hemolysis assay |

Table 2. Optimized Cross-Coupling Conditions (Adapted from )

| Aryl Halide Type | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Electron-deficient | Pd(OAc)₂/XPhos | Dioxane | 85–92 |

| Sterically bulky | PdCl₂(dppf)/SPhos | THF | 70–78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.